2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile
Description
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile (CAS: 865759-24-6) is a heterocyclic compound featuring a 1,3-diazinane (hexahydropyrimidine) core substituted with chloro and methyl groups at the 6- and 3-positions, respectively. The 4-fluorobenzonitrile moiety is linked via a methylene bridge to the nitrogen at position 1 of the diazinane ring. This compound serves as a critical intermediate in the synthesis of Trelagliptin succinate, a dipeptidyl peptidase IV (DPP-4) inhibitor developed by Takeda Pharmaceuticals for type 2 diabetes management . Its structural design emphasizes selective DPP-4 inhibition, which enhances insulin secretion and reduces glucagon levels .
Properties
Molecular Formula |
C13H11ClFN3O2 |
|---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
2-[(6-chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C13H11ClFN3O2/c1-17-12(19)5-11(14)18(13(17)20)7-9-4-10(15)3-2-8(9)6-16/h2-4,11H,5,7H2,1H3 |
InChI Key |
BYYSZJUCEDHWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile typically involves the reaction of 6-chloro-3-methyluracil with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fluorinated benzonitrile derivatives with heterocyclic substituents. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs with Pyrimidine/Diazinane Cores
Functional Group Variations
- Benzonitrile vs.
- Halogen Substitution : Bromine substitution (e.g., 4-((6-bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile, CAS: JRD0665) increases molecular weight (357.20 g/mol vs. 295.69 g/mol) and may reduce metabolic clearance due to larger atomic size .
Pharmacological and Physicochemical Comparisons
- DPP-4 Inhibition: The target compound’s chloro and methyl groups optimize steric and electronic interactions with the DPP-4 active site, while the 3-aminopiperidinyl analog (CAS: 1029877-94-8) exhibits enhanced binding affinity due to additional hydrogen bonding .
- Solubility and Formulation : The piperidinyl-substituted analog (CAS: 1029877-94-8) is formulated into tablets with 35–50% API content, suggesting superior crystallinity and compressibility compared to the chloro-methyl derivative .
- Synthetic Utility : The target compound’s benzonitrile group facilitates nucleophilic substitution reactions, whereas bromo or benzoic acid derivatives require specialized coupling strategies .
Biological Activity
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 275.69 g/mol
- IUPAC Name: 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in metabolic pathways. Research indicates that it may act as an inhibitor of certain enzymes that play critical roles in glucose metabolism and insulin signaling. This suggests potential applications in treating metabolic disorders such as diabetes.
Biological Activity
Antidiabetic Properties:
The compound is noted for its role as an intermediate in the synthesis of Alogliptin, an antidiabetic agent. Alogliptin functions by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels.
Antimicrobial Activity:
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Study 1: Antidiabetic Effects
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of Alogliptin and its intermediates, including this compound. The results demonstrated a significant reduction in fasting blood glucose levels in diabetic rat models when treated with Alogliptin derivatives .
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of various benzonitrile derivatives, this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth at concentrations as low as 10 µg/mL .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
